Besonprodil, also known as CI-1041, is a chemical compound recognized for its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. This compound is under investigation as a supplemental treatment for Parkinson's disease, particularly for alleviating dyskinesias associated with long-term levodopa therapy. Its unique mechanism of action and selectivity make it a candidate for further therapeutic exploration in various neurological disorders .
Besonprodil is classified as a pharmaceutical agent within the category of NMDA receptor antagonists. It has been studied for its potential to modulate excitatory neurotransmission in the central nervous system, which is crucial for various neurological functions. The compound's specific targeting of the NR2B subunit distinguishes it from other NMDA antagonists, potentially offering unique therapeutic benefits .
The synthesis of Besonprodil involves several intricate steps. One key synthetic route includes the reaction of 6-(2-(4-(4-fluorobenzyl)piperidin-1-yl)ethylsulfinyl)-1,3-benzoxazol-2(3H)-one with appropriate reagents under controlled conditions. This multi-step process typically requires precise control over reaction conditions to ensure high yield and purity of the final product .
The synthesis can be summarized in the following steps:
Besonprodil has a molecular formula of and a molecular weight of approximately 402.5 g/mol. Its IUPAC name is 6-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethylsulfinyl]-3H-1,3-benzoxazol-2-one.
The compound's structure features a benzoxazolone moiety, which plays a significant role in its interaction with NMDA receptors .
The ability to undergo these reactions is crucial for its pharmacological activity and metabolic stability .
The mechanism by which Besonprodil exerts its effects involves selective antagonism at the NMDA receptor, particularly at the NR2B subunit. By blocking this receptor subtype, Besonprodil modulates excitatory neurotransmission, which is implicated in various neurodegenerative conditions.
Besonprodil exhibits several notable physical and chemical properties:
These properties contribute to its suitability as a therapeutic agent in clinical settings .
Besonprodil is primarily being studied for its potential applications in treating neurological disorders:
Research continues into expanding its therapeutic uses beyond Parkinson's disease as understanding of NMDA receptor modulation grows .
Besonprodil (developmental codes: CI-1041, PD-0196860) emerged in the late 1990s as part of a concerted effort to develop subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists. Its identification resulted from systematic modifications of earlier compounds like ifenprodil, aiming to enhance selectivity for specific NMDA receptor subunits while minimizing off-target effects. Initial research characterized besonprodil as a potent small-molecule antagonist targeting the GluN2B (NR2B) subunit, with a chemical structure distinct from first-generation non-selective NMDA blockers such as ketamine or dizocilpine. The compound’s molecular formula, C₂₁H₂₃FN₂O₃S, and weight (402.48 g/mol) were established during early pharmacological profiling, and its synthesis pathway yielded a racemic mixture with a sulfoxide functional group critical for receptor interaction [1] [2] [9].
By the early 2000s, besonprodil had entered preclinical development, primarily investigated for neuropathic pain. However, clinical trials for this indication (Phase 1) were discontinued due to insufficient efficacy or strategic prioritization, prompting a pivot toward neurodegenerative disorders. This shift aligned with growing evidence that GluN2B-containing NMDA receptors mediate excitotoxic pathways in Parkinson’s disease (PD) pathology [2] [5].
Table 1: Key Identifiers and Properties of Besonprodil
Property | Value |
---|---|
IUPAC Name | 6-[2-(4-[(4-Fluorophenyl)methyl]piperidin-1-yl)ethylsulfinyl]-3H-1,3-benzoxazol-2-one |
Molecular Formula | C₂₁H₂₃FN₂O₃S |
Molecular Weight | 402.48 g/mol |
CAS Registry Number | 253450-09-8 |
Other Identifiers | CID 156328 (PubChem); UNII 5K3N2D15WW |
Primary Mechanism | Selective GluN2B NMDA receptor antagonist |
Besonprodil functions as a non-competitive, subtype-selective antagonist that binds to the regulatory amino-terminal domain (ATD) of the GluN2B subunit. This binding occurs at the ifenprodil site, an allosteric pocket distinct from glutamate or glycine agonist sites. Structural analyses reveal that the GluN2B ATD adopts a unique "twisted" clamshell conformation lacking a helix-loop motif present in other NMDA subunits. This architecture creates a high-affinity binding pocket for besonprodil, enabling approximately 100-fold selectivity for GluN2B over GluN2A or GluN2C/D-containing receptors [4] [6]. Mechanistically, besonprodil stabilizes a closed conformation of the ATD clamshell, which allosterically suppresses agonist-induced channel gating. This inhibition reduces calcium influx through NMDA receptors, thereby dampening excitotoxicity—a process implicated in neuronal death following ischemic stroke, chronic pain, and neurodegenerative disorders [6] [8].
Pharmacological studies demonstrate besonprodil’s ability to counteract dyskinesias in primate models of Parkinson’s disease without compromising levodopa efficacy. For instance, co-administration with levodopa reduced abnormal involuntary movements by >50% in MPTP-lesioned monkeys, attributed to normalization of striatal neuropeptide imbalances (e.g., enkephalin, substance P). This contrasted with non-selective NMDA antagonists, which often impair motor function or cognition [1] [3].
Besonprodil represents a critical milestone in targeting NMDA receptor heterogeneity. Unlike pan-NMDA antagonists, which disrupt physiological synaptic plasticity, its subunit specificity offers a theoretically improved safety profile by preserving GluN2A-mediated neurotransmission essential for learning and memory. This precision makes it a valuable tool for dissecting the roles of GluN2B in both health and disease [6] [8].
In Parkinson’s research, besonprodil has illuminated the contribution of extrasynaptic GluN2B receptors to levodopa-induced dyskinesia (LID). Chronic levodopa treatment upregulates striatal GluN2B expression and promotes aberrant calcium signaling, which besonprodil mitigates by normalizing maladaptive plasticity. Its efficacy in primate models positions it as a prototype for adjunctive PD therapies targeting glutamate hyperactivity [1] [3].
Despite its promise, besonprodil’s development hurdles—including suboptimal bioavailability and complex trial outcomes—highlight challenges in translating subunit-selective NMDA antagonists. These limitations have spurred derivative compounds with enhanced pharmacokinetics, such as radiprodil, though besonprodil remains a reference molecule for GluN2B pharmacology [3] [5].
Table 2: Research and Development Status of Besonprodil
Development Area | Findings |
---|---|
Parkinson’s Disease (Preclinical) | Reduces LID in MPTP monkeys; modulates striatal enkephalin [1] [6] |
Neuropathic Pain (Phase 1) | Discontinued due to lack of efficacy [2] [5] |
Molecular Target | Allosteric site on GluN2B ATD [4] [6] |
Current Research Focus | Adjunctive therapy for Parkinson’s dyskinesia [1] [7] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: